molecular formula C13H12BrN3O2S2 B10899284 2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide

2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10899284
M. Wt: 386.3 g/mol
InChI Key: TYQFRXXDQDAICM-UHFFFAOYSA-N
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Description

2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a thiophene ring substituted with a bromo group and a carbonyl group, as well as a methoxyphenyl group attached to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-thiophenecarboxaldehyde, which is then reacted with hydrazine derivatives to form the desired hydrazinecarbothioamide compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of appropriate solvents and may require heating or cooling to control the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromo group can yield various substituted thiophene derivatives.

Scientific Research Applications

2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may have potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and hydrazinecarbothioamide derivatives, such as:

Uniqueness

What sets 2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE apart from similar compounds is its combination of a thiophene ring with a bromo substituent and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C13H12BrN3O2S2

Molecular Weight

386.3 g/mol

IUPAC Name

1-[(4-bromothiophene-2-carbonyl)amino]-3-(3-methoxyphenyl)thiourea

InChI

InChI=1S/C13H12BrN3O2S2/c1-19-10-4-2-3-9(6-10)15-13(20)17-16-12(18)11-5-8(14)7-21-11/h2-7H,1H3,(H,16,18)(H2,15,17,20)

InChI Key

TYQFRXXDQDAICM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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